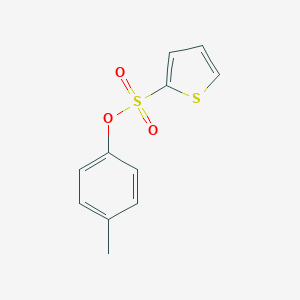
2-Thiophenesulfonic acid, 4-methylphenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiophenesulfonic acid, 4-methylphenyl ester is a chemical compound that has gained significant attention in scientific research due to its various applications in the field of chemistry and biology. It is a highly reactive compound that has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in the field.
Mécanisme D'action
The mechanism of action of 2-Thiophenesulfonic acid, 4-methylphenyl ester is not fully understood, but it is believed to act as a nucleophile, reacting with electrophilic species in the reaction mixture. It has been found to be highly reactive, making it a valuable tool in chemical reactions that require a strong nucleophile.
Effets Biochimiques Et Physiologiques
2-Thiophenesulfonic acid, 4-methylphenyl ester has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. It has also been found to have antioxidant properties, protecting cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Thiophenesulfonic acid, 4-methylphenyl ester is its high reactivity, which makes it a valuable tool in chemical reactions that require a strong nucleophile. However, its reactivity can also be a limitation, as it can react with other compounds in the reaction mixture, leading to unwanted side reactions. Additionally, its high reactivity can make it difficult to handle, requiring careful handling and storage.
Orientations Futures
There are numerous future directions for research involving 2-Thiophenesulfonic acid, 4-methylphenyl ester. One area of interest is in the development of new synthetic methods for the compound, with a focus on optimizing reaction conditions to minimize side reactions and improve yields. Another area of interest is in the development of new applications for the compound, such as in the synthesis of new organic compounds or as a catalyst in new chemical reactions. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in the field of biology.
Méthodes De Synthèse
The synthesis of 2-Thiophenesulfonic acid, 4-methylphenyl ester can be achieved through several methods, including the reaction of 4-methylphenol with thiophene-2-sulfonyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent such as dichloromethane or chloroform and can be optimized by adjusting the reaction conditions such as temperature and reaction time.
Applications De Recherche Scientifique
2-Thiophenesulfonic acid, 4-methylphenyl ester has found numerous applications in scientific research, including as a reagent in the synthesis of various organic compounds. It has also been used as a catalyst in a range of chemical reactions, including the synthesis of pyridines and pyrimidines. Additionally, it has been used as a pH indicator in biochemical assays and as a fluorescent probe for the detection of metal ions.
Propriétés
Numéro CAS |
88022-36-0 |
|---|---|
Nom du produit |
2-Thiophenesulfonic acid, 4-methylphenyl ester |
Formule moléculaire |
C11H10O3S2 |
Poids moléculaire |
254.3 g/mol |
Nom IUPAC |
(4-methylphenyl) thiophene-2-sulfonate |
InChI |
InChI=1S/C11H10O3S2/c1-9-4-6-10(7-5-9)14-16(12,13)11-3-2-8-15-11/h2-8H,1H3 |
Clé InChI |
OHBAEDNNTJZQNR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CS2 |
SMILES canonique |
CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



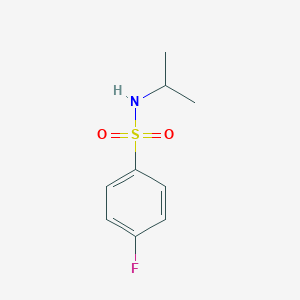
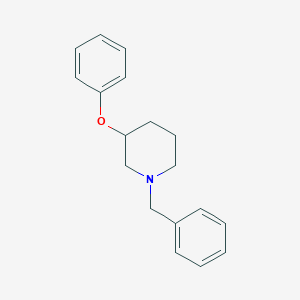


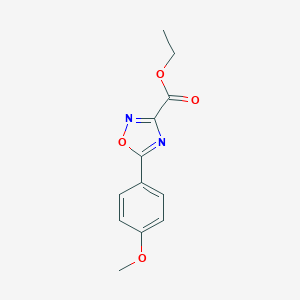

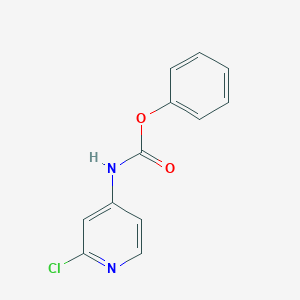

![1H-Pyrido[3,4-b]indole-1-carboxamide, 2,3,4,9-tetrahydro-](/img/structure/B180911.png)
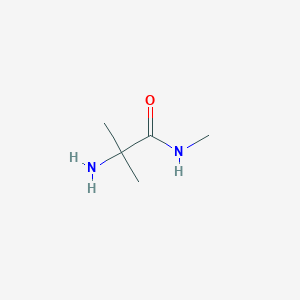
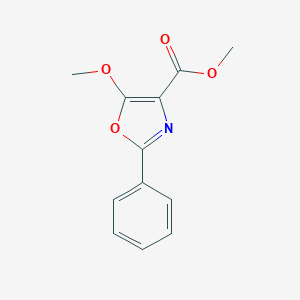
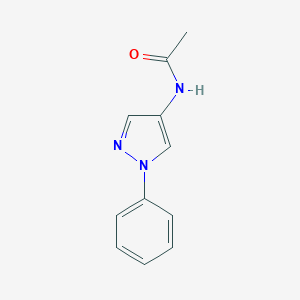
![2-(Benzo[d]thiazol-2-yl)acetic acid](/img/structure/B180915.png)
![N-[(3-bromo-4-methoxyphenyl)methyl]cycloheptanamine](/img/structure/B180916.png)